molecular formula C14H19Br2ClN4S B1669187 Clobenpropit CAS No. 145231-45-4

Clobenpropit

Cat. No. B1669187
CAS RN: 145231-45-4
M. Wt: 308.8 g/mol
InChI Key: JIJQPEZAVLJZBO-UHFFFAOYSA-N
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Description

Clobenpropit is an imidothiocarbamic ester that consists of isothiourea bearing S-3-(imidazol-4-yl)propyl and N-4-chlorobenzyl substituents . It is an extremely potent histamine H3 antagonist/inverse agonist . It has neuroprotective effects via stimulation of GABA release in brain cells in vitro .


Synthesis Analysis

This compound analogs have been synthesized and pharmacologically characterized. These analogs vary in the functional group adjacent to the isothiourea moiety in order to study structural requirements for H(3)R and H(4)R ligands . The compounds show moderate to high affinity for both the human H(3)R and H(4)R .


Molecular Structure Analysis

The structural insight into H4R ligand binding allows us to identify mutants at E1825.46 for which the agonist this compound acts as an inverse agonist .


Chemical Reactions Analysis

This compound is an antagonist on histamine H3 receptors (HH3R). It has been shown to protect NMDA-induced neuronal necrosis in cortical neuronal cell culture from rats .


Physical And Chemical Properties Analysis

This compound has the molecular formula C14H17ClN4S . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

1. Effects on Learning and Memory Clobenpropit, a histamine H3-receptor antagonist, has been studied for its effects on learning and memory. In mice, this compound showed a tendency to ameliorate scopolamine-induced learning deficits, suggesting a role in cognitive enhancement. This effect appears to involve activation of the noradrenergic system and histaminergic system interactions (Miyazaki et al., 1997).

2. Anticonvulsant Properties this compound has been investigated for its anticonvulsant properties. In studies involving rats, this compound significantly delayed seizure stages and prolonged latency to onset of myoclonic jerks and clonic generalized seizures. The protective effects of this compound against seizures seem to be related to the activation of endogenous histamine by blocking autoinhibitory presynaptic histamine H3 receptors (Zhang et al., 2003).

3. Potential in Treating Neurodegenerative Diseases this compound's role in enhancing spatial memory and its interactions with the cholinergic system suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Studies show that this compound ameliorates memory impairment induced by scopolamine, highlighting its relevance in spatial memory and cholinergic neurons (Chen, 2000).

4. Neuroprotection Against Cognitive Deficits In research on mice, this compound exhibited neuroprotective effects against lipopolysaccharide-induced cognitive deficits. The compound attenuated neuroinflammation and enhanced mitochondrial functions, suggesting its potential in treating neuroinflammatory conditions and associated cognitive impairments (Mani et al., 2021).

5. Enhancement of Regional Cerebral Blood Flow this compound has shown efficacy in increasing regional cerebral blood flow (rCBF) in the rat hippocampus, which is significant for conditions that may benefit from enhanced cerebral perfusion. This effect is linked to both post-synaptic H1-, H2-receptors, and pre-synaptic H3-receptor interaction (Chen, 2001).

6. Anti-Tumor Properties In the context of pancreatic cancer, this compound in combination with gemcitabine showed enhanced anti-tumor effects. It inhibited tumor growth and enhanced apoptosis in a Panc-1 xenograft mouse model, suggesting its therapeutic potential in cancer treatment (Paik et al., 2014).

7. Effects on Dopamine Uptake and Neurotransmission this compound has been studiedfor its influence on dopamine transport and neurotransmission. It was found to inhibit [3H]-dopamine uptake in human neuroblastoma SH-SY5Y cells and rat brain synaptosomes, indicating a direct inhibitory effect on catecholamine transport. This finding suggests potential implications for disorders related to dopamine dysregulation (Mena-Avila et al., 2018).

8. Protective Effects Against Neurotoxicity Research has shown that this compound can protect against Abeta42-induced neurotoxicity in differentiated rat PC12 cells. This neuroprotection may be linked to the regulation of glutamate release and NMDA receptor trafficking, highlighting its potential therapeutic role in neurodegenerative diseases associated with amyloid-beta toxicity (Fu et al., 2010).

9. Antidepressant Action this compound was found to have antidepressant effects in a rat model of depression. It decreased immobility in the forced swim test and reversed memory deficits, suggesting its potential use in treating depressive disorders. The mechanism appears to involve hippocampal H1R and H2R activation, indicating a complex interplay with the histaminergic system (Femenía et al., 2015).

10. Modulation of Histamine Release Studies have explored this compound's modulation of histamine release in the rat hypothalamus. It was found that intrahypothalamic perfusion with this compound potently increased histamine release, which could have implications for conditions where modulation of histaminergic activity is beneficial (Jansen et al., 1998).

Mechanism of Action

Target of Action

Clobenpropit is primarily an antagonist/inverse agonist of the Histamine H3 receptor (H3R) . It also has some affinity for the Histamine H4 receptor (H4R) , where it acts as a partial agonist .

Mode of Action

This compound interacts with its targets, the H3 and H4 receptors, by binding to them. This binding action leads to a decrease in the activity of the presynaptic histamine H3 receptors and an increase in histamine release . The increased histamine release then stimulates the H1 and H2 receptors, which are required for this compound’s antidepressant effects and the enhancement of synaptic plasticity .

Biochemical Pathways

This compound’s interaction with the H3 and H4 receptors affects several biochemical pathways. It has been shown to enhance GABA release in brain cells, providing neuroprotective effects . It also modulates glutamate transmission, which is crucial for cognitive functions . Furthermore, it has been found to inhibit dopamine transport, suggesting a potential role in modulating dopaminergic neurotransmission .

Pharmacokinetics

It is known that this compound is a small molecule with a molar mass of 30883 g/mol , suggesting that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

This compound’s action results in several molecular and cellular effects. It has been shown to decrease immobility during the forced swim test, reverse memory deficits, and increase hippocampal GluN2A protein levels . These effects suggest that this compound may have potential therapeutic applications in the treatment of depression and cognitive impairments .

Safety and Hazards

Clobenpropit may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . More detailed safety data can be found in the Safety Data Sheet .

Future Directions

The exploration of this non-canonical pathway of CXCR4 directly interacting with the downstream signaling of activated TLRs has the potential to bring a new set of molecules to the market with application in (auto)immune disease .

properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIEVHKDLMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043738
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145231-45-4
Record name Clobenpropit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145231-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobenpropit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOBENPROPIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Clobenpropit?

A1: this compound primarily acts as an antagonist/inverse agonist at histamine H3 receptors (H3R). [, , ] This means it blocks the receptor from being activated by histamine and can even suppress its basal activity.

Q2: How does this compound’s action at H3R affect neurotransmission?

A2: By blocking H3R, this compound can increase the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and GABA. [, , , , , , ] This modulation of neurotransmission contributes to its various effects on cognitive function, sleep-wake cycles, and other physiological processes.

Q3: Does this compound interact with any other targets besides H3R?

A3: Yes, research suggests that this compound also interacts with histamine H4 receptors (H4R), acting as an agonist in some cases. [, , , , , , , ] This interaction contributes to its potential in modulating immune responses and inflammation.

Q4: How does this compound influence glutamatergic transmission?

A4: Studies using the Flinders Sensitive Line (FSL) rat model of depression showed that this compound enhances hippocampal long-term potentiation (LTP), a key process in learning and memory. [, ] This enhancement of synaptic plasticity likely involves activation of H1 and H2 histamine receptors downstream of H3R blockade.

Q5: What is the role of H1 and H2 receptors in this compound’s effects?

A5: Research indicates that the antidepressant effects of this compound and its enhancement of LTP require hippocampal H1 and H2 receptor activation. [, ] This suggests that this compound might act through disinhibition of histamine release, leading to subsequent activation of these receptors.

Q6: Does this compound directly affect glutamatergic synaptic transmission?

A6: While this compound enhances LTP and influences NMDA receptor subunit expression, studies have not found significant direct effects on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons. [, ] This suggests that its influence on glutamatergic transmission may be primarily indirect, possibly through modulation of network activity or other plasticity mechanisms.

Q7: Does this compound affect histamine synthesis?

A7: Yes, studies on rat brain cortical miniprisms show that this compound, as an H3R antagonist, can enhance histamine synthesis, likely through a mechanism involving the cAMP pathway. [] This highlights the complex regulatory role of H3R in histamine neuron function.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C12H16ClN5S, and its molecular weight is 297.8 g/mol. []

Q9: Is there information available about this compound's material compatibility, stability under various conditions, or catalytic properties?

A9: The provided research focuses on this compound's pharmacological properties as a histamine receptor ligand. Therefore, information regarding its material compatibility, stability outside biological contexts, or any potential catalytic properties is not available in these studies.

Q10: Have computational methods been used to study this compound and its interactions with H4R?

A10: Yes, computational studies employing 3D-QSAR, homology modeling, and molecular dynamics simulations have been conducted to investigate the binding modes of this compound and its analogs at the H4R. [, ] These studies provided valuable insights into the structural features crucial for ligand binding and selectivity.

Q11: How do structural modifications of this compound affect its activity at H3R and H4R?

A11: Studies on this compound analogs revealed that modifications to the functional group near the isothiourea moiety can significantly impact their affinity and intrinsic activity at both H3R and H4R. [] For instance, some modifications led to compounds with dual activity as both H3R and H4R antagonists, while others exhibited varying degrees of agonism at H4R.

Q12: Is there information available regarding this compound's stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways?

A12: The provided research focuses primarily on this compound's pharmacological properties and its effects in biological systems. Information regarding its stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways is not covered in these studies.

Q13: What is known about the pharmacokinetics of this compound?

A13: While specific details on absorption, distribution, metabolism, and excretion (ADME) are limited in the provided research, studies demonstrate that this compound can effectively cross the blood-brain barrier when administered systemically. [, , ] This property is crucial for its central nervous system effects.

Q14: How does the route of administration affect this compound’s effects?

A14: Research indicates that both systemic and direct hippocampal injections of this compound can reduce immobility time in the forced swim test, a model for antidepressant activity. [, ] This suggests that this compound can exert its effects through both central and peripheral mechanisms, depending on the route of administration.

Q15: What in vitro models have been used to study this compound's effects?

A15: Various in vitro models, including cell lines expressing specific histamine receptors, isolated rat brain tissues (miniprisms and synaptosomes), and primary cell cultures (e.g., mast cells and eosinophils), have been used to characterize this compound’s pharmacological properties. [, , , , , , , , , , ]

Q16: What in vivo models have been used to study this compound's effects?

A16: Rodent models, primarily rats and mice, have been extensively used to investigate this compound’s effects in various contexts, including cognition, epilepsy, obesity, inflammation, and pain. [, , , , , , , , , , , , , , , ] These models provided valuable insights into its potential therapeutic applications.

Q17: What behavioral tests have been used to assess this compound’s antidepressant-like effects?

A17: The forced swim test, a widely used preclinical model for screening antidepressant drugs, has been employed to evaluate this compound's effects on depressive-like behavior in rodents. [, , ] Additionally, researchers have used other behavioral paradigms, such as the novel object recognition and passive avoidance tests, to assess its impact on memory and cognition in the context of depression models. [, ]

Q18: What are the effects of this compound in animal models of epilepsy?

A18: In rat models of both amygdaloid kindled seizures and maximal electroshock seizures, this compound demonstrated anticonvulsant properties. [] This suggests its potential as a therapeutic agent for epilepsy.

Q19: Does this compound show effects in models of obesity?

A19: Studies in Siberian hamsters, a seasonal model of obesity, indicated that this compound, as an H3R inverse agonist, can decrease food intake. [] This finding suggests a potential role for H3R modulation in regulating energy balance and treating obesity.

Q20: Has this compound been tested in clinical trials?

A20: While preclinical research on this compound shows promising results in various areas, the provided scientific literature does not mention any completed or ongoing clinical trials involving this compound.

Q21: Is there information available regarding resistance mechanisms to this compound, its toxicological profile, drug delivery strategies, or potential biomarkers for its effects?

A21: The provided research primarily focuses on this compound's pharmacological mechanisms and preclinical efficacy in various animal models. Information regarding resistance development, detailed toxicological profiling, specific drug delivery strategies, or biomarkers associated with its effects is limited in these studies.

Q22: What analytical methods have been used to study this compound and its effects?

A22: Researchers have employed a range of analytical techniques, including radioligand binding assays, western blotting, ELISA, high-performance liquid chromatography (HPLC), immunohistochemistry, and cDNA microarray analysis, to investigate this compound's binding properties, downstream signaling pathways, and effects on protein and gene expression. [, , , , , , , , , , , , , ]

Q23: What methods have been used to study the effects of this compound on neurotransmitter release?

A23: Researchers have employed techniques such as microdialysis coupled with HPLC to measure changes in neurotransmitter levels in specific brain regions following this compound administration. [] This approach allows for the assessment of in vivo neurotransmitter dynamics in response to drug treatment.

Q24: Is there information available on this compound's dissolution and solubility properties, analytical method validation for its detection and quantification, or quality control measures during its synthesis and handling?

A24: The research provided focuses mainly on the biological activity and preclinical efficacy of this compound. Information regarding its physicochemical properties like dissolution and solubility, details about analytical method validation, or quality control measures during its production are not covered in these studies.

Q25: Is there information available on the immunogenicity of this compound, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research primarily explores this compound's interactions with histamine receptors and its effects in various preclinical models. Information regarding its potential immunogenicity, interactions with drug transporters or metabolizing enzymes, and its biocompatibility or biodegradability is not extensively discussed in these studies.

Q26: Is there information on alternatives to this compound, strategies for its recycling or waste management, or specific research infrastructures and resources dedicated to its study?

A26: The research provided primarily focuses on this compound's unique pharmacological profile and preclinical efficacy. Information regarding potential alternatives, methods for its recycling or waste management, or specific research infrastructures dedicated to its study is not a primary focus of these studies.

Q27: What are the significant historical milestones in this compound research?

A27: A significant milestone in this compound research was the discovery of its high affinity for the H3 receptor and its characterization as a potent and selective H3R antagonist. [] Another important milestone was the finding that this compound also interacts with the H4 receptor, expanding its potential therapeutic applications to include inflammatory and immune-related conditions. [, , , , , , , ]

Q28: What are the potential cross-disciplinary applications of this compound research?

A28: this compound research holds potential for cross-disciplinary applications due to its multi-faceted pharmacological profile. It bridges research areas such as neuropharmacology, immunology, and endocrinology. [, , , , , , , , ] Understanding its interactions with different physiological systems could lead to innovative therapeutic strategies for various conditions.

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